molecular formula C4H7BrO2 B1266232 2-Bromomethyl-1,3-dioxolane CAS No. 4360-63-8

2-Bromomethyl-1,3-dioxolane

Cat. No. B1266232
CAS RN: 4360-63-8
M. Wt: 167 g/mol
InChI Key: CKIIJIDEWWXQEA-UHFFFAOYSA-N
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Description

2-Bromomethyl-1,3-dioxolane is a versatile chemical compound used in various synthetic procedures. It serves as an important intermediate in organic synthesis, especially in the preparation of pharmaceuticals, agrochemicals, and polymers. The compound’s unique structure allows for diverse chemical transformations, making it a valuable building block in organic chemistry.

Synthesis Analysis

The synthesis of 2-Bromomethyl-1,3-dioxolane derivatives involves multiple steps, including condensation, reduction, sulfonylation, and bromination processes. A notable method described involves the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl from benzaldehyde condensation, AlLiH4 reduction, sulfonylation, and bromination by LiBr, using tartaric acid as the raw material for intermediate formation (Sun Xiao-qiang, 2009).

Molecular Structure Analysis

The molecular structure and conformation of 2-Bromomethyl-1,3-dioxolane derivatives have been extensively studied. 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane, for example, exhibits a chair conformation with an equatorial phenyl group. Computational modeling and X-ray analysis have been used to understand the conformational preferences and structural characteristics of these molecules (S. Khazhiev et al., 2018).

Chemical Reactions and Properties

2-Bromomethyl-1,3-dioxolane is reactive towards a variety of chemical transformations. It participates in reactions such as bromination, dehydrobromination, and acetal protection removal, demonstrating its versatility in organic synthesis. The compound's ability to undergo facile reactions under mild conditions makes it an efficient reagent in constructing complex molecular architectures (R. Carlson et al., 2011).

Scientific Research Applications

Synthesis of Organic Compounds

2-Bromomethyl-1,3-dioxolane is used in the synthesis of various organic compounds. For example, it is utilized in the preparation of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane. This process involves converting 2-bromomethyl-2-vinyl-1,3-dioxolane into 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane and then undergoing double dehydrobromination and formolysis (Mekonnen et al., 2009).

Intermediate in Fungicide Synthesis

2-Bromomethyl-1,3-dioxolane serves as an intermediate in the synthesis of fungicides. It has been used in the preparation of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate of fungicide difenoconazole. This synthesis offers advantages such as easy reaction conditions and cost-effectiveness (Xie Wei-sheng, 2007).

Non-linear Optical Organic Materials

The compound has been studied in the context of non-linear optical organic materials. The crystal and molecular structure of 2-dicyanomethylene-1,3-dioxolane, related to 2-Bromomethyl-1,3-dioxolane, was determined using X-ray diffraction, highlighting its potential in second-harmonic generation (SHG) applications (Dastidar et al., 1991).

In Rechargeable Lithium Batteries

2-Bromomethyl-1,3-dioxolane is relevant in the stabilization of LiAsF6/1,3-dioxolane electrolytes used in rechargeable lithium batteries. This stabilization is essential for enhancing the battery's shelf and cycle life, demonstrating the compound's role in improving battery technology (Goldman et al., 1989).

properties

IUPAC Name

2-(bromomethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIIJIDEWWXQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063431
Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-1,3-dioxolane

CAS RN

4360-63-8
Record name 2-(Bromomethyl)-1,3-dioxolane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Record name 1,3-Dioxolane, 2-(bromomethyl)-
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Record name 2-bromomethyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
PC Zhu - 1993 - search.proquest.com
Ten new 2-bromomethyl-1, 3-dioxolanes, 2-bromomethyl-1, 3-dioxanes and related compounds have been synthesized. Stereochemistry studies of the isomers of 2-bromomethyl-1, 3-…
Number of citations: 0 search.proquest.com
A Mekonnen, A Westerlund, M Havelkova… - Synthetic …, 2009 - Taylor & Francis
Synthetic procedures for the preparation of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one are given. These compounds are prepared from 2-bromomethyl-2-vinyl-1,3-…
Number of citations: 6 www.tandfonline.com
R Carlson, A Descomps, A Mekonnen… - Synthetic …, 2011 - Taylor & Francis
A convenient procedure for the synthesis of 1-bromo-3-buten-2-one, 4, from commercially available 2-ethyl-2-methyl-1,3-dioxolane, 1, is described. The procedure involves three …
Number of citations: 4 www.tandfonline.com
M Schmeichel, H Redlich - Synthesis, 1996 - thieme-connect.com
2-Bromomethyl-1, 3-dioxolane reacts readily with magnesium in tetrahydrofuran to form the corresponding Grignard reagent, which can be used as a novel and efficient d 2-synthon in …
Number of citations: 16 www.thieme-connect.com
PC Zhu, Y Liu, J Lin… - Journal of Polymer Science …, 1996 - Wiley Online Library
Copolymers of the cyclic ketene acetals, 2‐methylene‐5,5‐dimethyl‐1,3‐dioxane, 3, (M 1 ) with 2‐methylene‐1,3‐dioxolane, 4, (M 2 ) or 2‐methylene‐1,3‐dioxane, 5, (M 2 ), were …
Number of citations: 3 onlinelibrary.wiley.com
A Westerlund, R Carlson - Synthetic communications, 1999 - Taylor & Francis
A synthetic method for 1-bromo-3-buten-2-one is given. The compound is prepared through the following sequence: 2-butanone to 2-methyl-2-ethyl-1,3-dioxolane to 2-(1-bromoethyl)-2-…
Number of citations: 16 www.tandfonline.com
NA Nedolya, OA Tarasova, AI Albanov… - Russian Journal of …, 2021 - Springer
Successive one-pot reactions of monolithiated N,N-diethylprop-2-yn-1-amine with 2-(ethenyloxy)ethyl isothiocyanate and 2-(bromomethyl)-1,3-dioxolane afforded 5-[(1,3-dioxolan-2-…
Number of citations: 1 link.springer.com
OA Tarasova, NА Nedolya, АI Albanov… - Russian Journal of …, 2021 - Springer
The sequential reaction of lithiated methoxyallene, methyl isothiocyanate, and 2-(bromomethyl)-1,3-dioxolane in the presence of CuBr yields a 2,3-disubstituted thiophene instead of the …
Number of citations: 3 link.springer.com
D Enders, A Schaadt - Synlett, 2002 - thieme-connect.com
A flexible diastereo-and enantioselective synthesis of various 1, 2-anti tert-butylsulfanyl amines 5a-e is described. As starting material SAMP-hydrazone (S)-2 was obtained from 2-(…
Number of citations: 7 www.thieme-connect.com
DC Kriesel, O Gisvold - Journal of Pharmaceutical Sciences, 1971 - Elsevier
The syntheses of the maleate salts of N-(2-methylene-1,3-dioxolano)normeperidine (II), N-(2-methylene-1,3-dioxano)normeperidine (III), N-(2-ethylene-1,3-dioxolano)normeperidine (IV)…
Number of citations: 6 www.sciencedirect.com

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